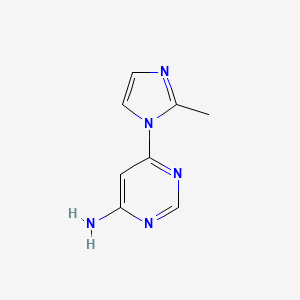

6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amin

Übersicht

Beschreibung

6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Imidazolderivate, einschließlich Verbindungen wie 6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amin, wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Sie zeigen ein breites Wirkungsspektrum gegen Bakterien und Pilze, da sie mit mikrobiellen Zellmembranen interagieren und essentielle biologische Prozesse stören können .

Anti-Tuberkulose-Mittel

Verbindungen mit dem Imidazol-Rest wurden synthetisiert und auf ihre antituberkuläre Aktivität gegen Mycobacterium tuberculosis untersucht. Das Vorhandensein des Imidazolrings trägt zur Fähigkeit der Verbindung bei, das Wachstum von Tuberkulose-verursachenden Bakterien zu hemmen .

Krebsforschung

Imidazolhaltige Verbindungen werden auch auf ihre krebshemmenden Eigenschaften untersucht. Sie können als Kinaseinhibitoren wirken und die Signalwege von Krebszellen stören. Dies macht sie zu wertvollen Kandidaten für die Entwicklung neuer Onkologie-Medikamente .

Entzündungshemmende und Analgetische Anwendungen

Der Imidazolring ist ein häufiges Merkmal in vielen entzündungshemmenden und analgetischen Medikamenten. Er spielt eine Rolle bei der Modulation von Entzündungsreaktionen und Schmerzempfindung, was ihn zu einem wichtigen Ziel für die Medikamentenentwicklung in diesen Bereichen macht .

Antivirale Therapeutika

Die Forschung an Imidazol-basierten Verbindungen hat vielversprechende Ergebnisse für die Entwicklung von antiviralen Medikamenten gezeigt. Diese Verbindungen können die Virusreplikation hemmen, indem sie spezifische Proteine angreifen, die am viralen Lebenszyklus beteiligt sind .

Gastrointestinale Therapien

Imidazolderivate werden zur Behandlung von Magen-Darm-Erkrankungen wie Geschwüren eingesetzt. Sie wirken, indem sie die Magensäurepumpe hemmen, die Säuresekretion reduzieren und die Heilung der Magenschleimhaut fördern .

Neurologische Erkrankungen

Einige Imidazol-basierte Verbindungen wurden auf ihre neuroprotektiven Wirkungen untersucht. Sie können therapeutische Vorteile bei der Behandlung neurodegenerativer Erkrankungen bieten, indem sie neuronale Zellen vor Schäden schützen .

Landwirtschaftliche Chemikalien

Im Agrarsektor dienen Imidazolderivate als Fungizide und Pflanzenwachstumsregulatoren. Sie helfen, Feldfrüchte vor Pilzinfektionen zu schützen und können das Pflanzenwachstum und den Ertrag verbessern .

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, which include 6-(2-methyl-1h-imidazol-1-yl)pyrimidin-4-amine, have a broad range of biological activities . They can interact with various cellular targets, leading to different biological responses .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a wide range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Eigenschaften

IUPAC Name |

6-(2-methylimidazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWFKUKKGLNZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)

![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)

![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)